The compound can be synthesized through various chemical processes, often involving reactions with benzoyl derivatives. It falls under the classification of heterocyclic compounds due to the presence of nitrogen in its structure. Isoquinolines are frequently studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
The synthesis of 4-(3,5-difluorobenzoyl)isoquinoline can be approached through several synthetic routes:
Technical details regarding purification methods such as recrystallization or chromatography are essential for isolating the desired product from by-products or unreacted materials.
4-(3,5-Difluorobenzoyl)isoquinoline has the following structural characteristics:
The structure can be visualized using molecular modeling software or through computational chemistry methods to predict its three-dimensional conformation.
4-(3,5-Difluorobenzoyl)isoquinoline can participate in various chemical reactions:
Specific reagents such as lithium aluminum hydride for reduction or various electrophiles for substitution reactions are commonly employed.
The mechanism of action for compounds like 4-(3,5-difluorobenzoyl)isoquinoline often involves interaction with biological targets such as enzymes or receptors:
Data from biological assays would be necessary to elucidate its exact mechanism of action.
Relevant data on melting point, boiling point, and spectral data (NMR, IR) would provide additional insights into its physical and chemical behavior.
4-(3,5-Difluorobenzoyl)isoquinoline has potential applications in several areas:
Isoquinoline, a benzopyridine isomer characterized by a benzene ring fused to a pyridine ring, has served as a foundational scaffold in medicinal chemistry for over two centuries [3]. Its significance began with the isolation of the first pharmacologically active natural product, morphine, from Papaver somniferum in the early 19th century, establishing a paradigm for alkaloid-based drug discovery [1]. Isoquinoline derivatives exhibit broad biological versatility, enabling their application across therapeutic areas:
Synthetic methodologies such as the Pomeranz-Fritsch reaction (benzaldehyde + aminoacetoaldehyde diethyl acetal) and Bischler-Napieralski cyclization have enabled scalable production of substituted isoquinolines for structure-activity relationship (SAR) studies [3] [8]. The scaffold’s rigid, planar conformation facilitates target engagement, while nitrogen basicity (pKa ~5.14) allows salt formation for solubility optimization [3].
Table 1: Clinically Relevant Isoquinoline-Based Therapeutics
Compound | Therapeutic Application | Key Structural Feature |
---|---|---|
Papaverine | Vasodilator | Unsubstituted isoquinoline core |
Saquinavir | HIV Protease Inhibitor | Isoquinolinyl carboxamide |
Quinapril | Antihypertensive | 1,2,3,4-Tetrahydroisoquinoline |
Fluorine incorporation has evolved into a cornerstone strategy for enhancing drug-like properties, with ~25% of small-molecule pharmaceuticals now containing fluorine [2]. The 3,5-difluorophenyl motif, in particular, leverages unique physicochemical effects:
Table 2: Impact of Fluorination on Drug Properties
Fluorination Pattern | Example Drug | Effect on Key Parameter |
---|---|---|
Aromatic F (single) | Omaveloxolone | ↑ Metabolic stability (t₁/₂ +40%) |
Aromatic CF₃ | Leniolisib | ↑ Binding affinity (IC₅₀ 10 nM vs 100 nM non-F) |
3,5-Difluoro | Pirtobrutinib | Optimal log P (3.2) & >90% oral bioavailability |
FDA approvals in 2023 underscore this trend: 60% of new small-molecule drugs contained fluorine, with aromatic difluoro motifs appearing in kinase inhibitors and GPCR modulators [2]. Quantum mechanical studies reveal that 3,5-difluorination enhances dipole moment alignment, promoting stronger interactions with proton-acceptor residues in binding pockets [5].
The fusion of 3,5-difluorobenzoyl with isoquinoline creates a hybrid pharmacophore designed for synergistic bioactivity. This design leverages three principles:
Table 3: 4-(3,5-Difluorobenzoyl)isoquinoline - Key Design Elements
Structural Feature | Role in Pharmacophore | Experimental Evidence |
---|---|---|
Isoquinoline N-atom | Hydrogen-bond acceptor & cation-π interactions | Docking scores ΔG = -9.2 kcal/mol vs -7.1 for quinoline |
3,5-Difluorobenzoyl carbonyl | Electrophilic site for nucleophilic residues | IR stretch 1680 cm⁻¹ (vs 1705 cm⁻¹ non-fluorinated) |
Fluorine atomic radii | Steric block of CYP3A4 oxidation at C4 benzoyl | Microsomal stability t₁/₂ = 45 min (vs 12 min non-F) |
Synthetic accessibility further supports this design: The compound is synthesized via Friedel-Crafts acylation using 3,5-difluorobenzoyl chloride and isoquinoline, catalyzed by AlCl₃ in dichloromethane (CAS 1187167-54-9) [4]. This route achieves >85% purity after crystallization, enabling rapid SAR exploration. Current research prioritizes this scaffold for oncology and immunology, given isoquinoline’s precedent in DNA-interactive agents and fluorine’s role in protein-binding precision [5] [7].
Concluding Remarks
4-(3,5-Difluorobenzoyl)isoquinoline exemplifies the strategic merger of historic alkaloid scaffolds with modern fluorination tactics. Its design harnesses electronic, steric, and metabolic advantages to target protein classes previously challenged by insufficient ligand specificity. Ongoing studies focus on diversifying C1 substituents to exploit untapped target niches.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1